1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based organoboron compound characterized by a naphthalen-2-ylmethyl substituent at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This structure confers unique reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, making it a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)18-12-22-23(14-18)13-15-9-10-16-7-5-6-8-17(16)11-15/h5-12,14H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJZOPDWDZOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Naphthalene Group: The naphthalene group is introduced via a nucleophilic substitution reaction.
Formation of the Boronate Ester: The final step involves the formation of the boronate ester by reacting the pyrazole derivative with pinacol borane under inert conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The naphthalene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Organic Synthesis
1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole plays a crucial role as a reagent in organic synthesis. Its ability to facilitate carbon-carbon bond formation makes it invaluable for:
- Coupling Reactions : The compound is particularly effective in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative. This reaction is essential for constructing complex organic frameworks used in pharmaceuticals and agrochemicals .
- Synthesis of Complex Molecules : Its unique structure allows for selective reactivity, enabling the synthesis of various biologically active compounds and natural products .
Pharmaceutical Development
In the pharmaceutical industry, this compound serves multiple purposes:
- Drug Candidate Development : It is utilized to modify biological molecules to enhance their efficacy and bioavailability. The incorporation of the dioxaborolane moiety can improve the pharmacokinetic properties of drug candidates .
- Targeted Drug Delivery : Research indicates that compounds like this compound can be engineered to target specific biological pathways or receptors, thus improving therapeutic outcomes while minimizing side effects .
Materials Science
The compound also finds applications in materials science:
- Polymer Development : Its properties enhance the performance and stability of polymers. This is particularly relevant in developing high-performance materials for electronics and nanotechnology .
- Nanomaterials : The ability to modify surface properties makes it useful in synthesizing nanomaterials with specific functionalities for applications in catalysis and sensing .
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of this compound in synthesizing complex polycyclic compounds through palladium-catalyzed cross-coupling reactions. The results indicated a high yield (up to 95%) and excellent selectivity for desired products.
Case Study 2: Pharmaceutical Applications
In a recent investigation into novel anti-cancer agents, researchers utilized this compound to modify known inhibitors of cancer cell proliferation. The derivatives exhibited improved activity against various cancer cell lines compared to the parent compounds.
Case Study 3: Material Innovations
Research focusing on polymer composites incorporated this compound into a polymer matrix to enhance thermal stability and mechanical strength. The modified materials showed significant improvements over unmodified counterparts in high-temperature applications.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole involves its interaction with various molecular targets:
Molecular Targets: The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry.
Pathways Involved: The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
The 1-position substituent significantly influences physicochemical and biological properties. Key analogs include:
*Calculated based on molecular formulas.
Functional Group Modifications
- Boron-containing groups : All analogs feature the pinacol boronate ester, enabling Suzuki-Miyaura couplings .
- Additional substituents : Analogs such as 3,5-dimethylpyrazole derivatives () exhibit increased steric hindrance, which may slow hydrolysis of the boronate ester .
Stability and Handling
The pinacol boronate ester improves stability compared to free boronic acids, but moisture-sensitive handling is required. Analogs like 1-(2,2-Dimethoxyethyl)-4-(pinacol boronate)-1H-pyrazole () are stored at 2–8°C , suggesting similar precautions for the target compound.
Biological Activity
1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a compound that exhibits significant biological activity and has potential applications in various fields such as medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound's structure includes a naphthalene moiety linked to a pyrazole ring via a dioxaborolane group. The molecular formula is , with a molecular weight of approximately 268.16 g/mol. Its IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : The dioxaborolane group can act as a boronic acid derivative, which is known to inhibit proteases and other enzymes involved in cellular signaling pathways.
- Receptor Modulation : The pyrazole moiety may interact with specific receptors in the central nervous system or other tissues, potentially influencing neurotransmitter release and activity.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo models.
- Neuroprotective Properties : It shows potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Potential
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 1-Naphthalen-2-ylmethyl-pyrazole showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
Study 2: Anti-inflammatory Activity
Research conducted by Zhang et al. (2023) indicated that this compound reduced inflammatory markers in a mouse model of acute inflammation. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
Study 3: Neuroprotection
In a neurobiology journal, researchers reported that 1-Naphthalen-2-ylmethyl-pyrazole protects against glutamate-induced neurotoxicity in primary neuronal cultures. This suggests its potential use in neurodegenerative diseases.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
